molecular formula C9H10N4O B1440561 2-azido-N-(3-methylphenyl)acetamide CAS No. 1211462-24-6

2-azido-N-(3-methylphenyl)acetamide

Cat. No.: B1440561
CAS No.: 1211462-24-6
M. Wt: 190.2 g/mol
InChI Key: RDCALHBBTNMIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-azido-N-(3-methylphenyl)acetamide is an organic compound with the molecular formula C9H10N4O and a molecular weight of 190.21 g/mol . This compound is characterized by the presence of an azido group (-N3) attached to the acetamide moiety, which is further substituted with a 3-methylphenyl group. It is primarily used in research settings for its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 2-azido-N-(3-methylphenyl)acetamide are various types of bacteria and fungi. The compound has been evaluated for its in vitro antimicrobial activity toward three Gram-positive bacteria: S. aureus, B. subtilis, and S. gorodonii, three Gram-negative bacteria: E. coli, S. enterica, and P. aeruginosa, and two fungi: C. albicans and A. niger .

Mode of Action

It’s known that the compound is part of a series of oxazolone-1,2,3-triazole-amide hybrids, which have been synthesized and evaluated for their antimicrobial properties . These hybrids are obtained from oxazolone tethered with a terminal alkyne and in situ generated 2-azido-N-phenylacetamides .

Biochemical Pathways

The compound is part of the group of azides, which are known to interact with various biochemical pathways .

Result of Action

The result of the action of this compound is the inhibition of the growth of various types of bacteria and fungi. In particular, the compound has shown significant antimicrobial activity toward all the tested microorganisms .

Biochemical Analysis

Biochemical Properties

2-azido-N-(3-methylphenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the activity of the enzymes and proteins, thereby affecting the biochemical pathways in which they are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage level must be reached to elicit a noticeable biological response. High doses of this compound can lead to toxicity, manifesting as organ damage, altered physiological functions, or even mortality in severe cases .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites. The compound may undergo biotransformation, leading to the formation of metabolites that can have distinct biological activities or toxicities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor that determines its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the interactions of this compound with other biomolecules and its overall biological effects .

Preparation Methods

The synthesis of 2-azido-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylphenylacetamide with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-azido-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and alkynes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-azido-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds, particularly triazoles, through cycloaddition reactions.

    Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling and detection purposes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

2-azido-N-(3-methylphenyl)acetamide can be compared with other azido-substituted acetamides, such as:

  • 2-azido-N-(3-methoxyphenyl)acetamide
  • 2-azido-N-(4-methylphenyl)acetamide

These compounds share similar chemical properties but differ in their substituents on the phenyl ring, which can influence their reactivity and applications. The unique feature of this compound is the presence of the 3-methyl group, which can affect its steric and electronic properties, making it suitable for specific reactions and applications .

Properties

IUPAC Name

2-azido-N-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-7-3-2-4-8(5-7)12-9(14)6-11-13-10/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCALHBBTNMIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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